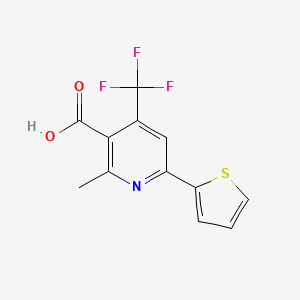

2-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinic acid

Beschreibung

2-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinic acid is a nicotinic acid derivative featuring a trifluoromethyl group at position 4, a methyl group at position 2, and a thiophen-2-yl substituent at position 6 of the pyridine ring.

Eigenschaften

Molekularformel |

C12H8F3NO2S |

|---|---|

Molekulargewicht |

287.26 g/mol |

IUPAC-Name |

2-methyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H8F3NO2S/c1-6-10(11(17)18)7(12(13,14)15)5-8(16-6)9-3-2-4-19-9/h2-5H,1H3,(H,17,18) |

InChI-Schlüssel |

VDZNDXQJQKQBAT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC(=N1)C2=CC=CS2)C(F)(F)F)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Nicotinic Acid Core: The nicotinic acid core can be synthesized through a series of reactions starting from pyridine derivatives. For example, the reaction of 2-chloronicotinic acid with thiophene-2-boronic acid in the presence of a palladium catalyst can yield 2-(thiophen-2-yl)nicotinic acid.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

Industrial Production Methods

Industrial production of 2-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted nicotinic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Structural Features

2-Methyl-6-(trifluoromethyl)nicotinic Acid (CAS 261635-93-2)

- Structure : Differs by replacing the thiophen-2-yl group with a trifluoromethyl group at position 6.

- Molecular Formula: C₈H₆F₃NO₂ (MW 205.13–205.14 g/mol) .

- Physical Properties : Melting point 137–142°C; priced at ¥90,800/10g (Kanto Reagents) .

- Applications : Used as a building block in medicinal chemistry due to the trifluoromethyl group’s metabolic stability enhancement .

4-(Trifluoromethyl)nicotinic Acid (CAS 133622-65-8)

- Structure : Trifluoromethyl group at position 4 (vs. 6 in the target compound).

2-Trifluoromethyl-6-pyridinecarboxylic Acid (CAS 131747-42-7)

- Structure : Trifluoromethyl at position 2, carboxylic acid at position 6.

- Key Difference : Substituent positions influence steric and electronic interactions, affecting binding in biological targets .

2-Chloro-4-(trifluoromethyl)nicotinic Acid

Physicochemical and Functional Comparisons

*Estimated based on replacement of CF₃ (69 g/mol) with thiophen-2-yl (83.13 g/mol).

Functional Implications

Electron Effects: The trifluoromethyl group is strongly electron-withdrawing, stabilizing negative charges (e.g., deprotonated carboxylic acid), enhancing solubility in polar solvents .

Biological Activity :

- Trifluoromethyl groups improve pharmacokinetic properties (e.g., bioavailability, metabolic resistance) .

- Thiophene may enhance binding to hydrophobic pockets in enzymes or receptors, though direct evidence is lacking .

Synthetic Challenges :

- Introducing thiophen-2-yl via cross-coupling reactions increases complexity and cost compared to CF₃ substitution .

Biologische Aktivität

2-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinic acid is a novel compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on diverse scientific literature.

Synthesis of the Compound

The synthesis of 2-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinic acid involves several chemical reactions, including the formation of hydrazones and thiosemicarbazones. The general procedure includes:

- Starting Materials : The synthesis typically begins with commercially available 4-(trifluoromethyl)nicotinic acid.

- Reagents : Common reagents include hydrazides, aromatic aldehydes, and various solvents such as ethanol and DMF.

- Reaction Conditions : Refluxing the mixture for several hours is standard to ensure complete reaction.

The yield and purity of the synthesized compounds are often assessed using techniques like NMR and IR spectroscopy, confirming the successful formation of the desired product .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 2-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinic acid against various bacterial strains. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The compound exhibits significant antibacterial activity with MIC values ranging from 15.625 to 125 μM against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

- Mechanism of Action : The bactericidal effect is attributed to the inhibition of protein synthesis and disruption of nucleic acid production pathways .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound indicate potential efficacy against certain cancer cell lines:

- Cell Line Studies : In vitro studies have shown that the compound can inhibit cell proliferation in specific cancer types, suggesting a possible role in cancer therapy.

- Mechanisms : The mechanisms may involve apoptosis induction and cell cycle arrest, although further research is necessary to elucidate these pathways fully.

Case Studies

A notable case study involved testing the compound's efficacy in a biofilm model, where it demonstrated substantial antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that at sub-MIC concentrations, the compound could reduce biofilm formation significantly compared to control treatments .

Data Summary

| Biological Activity | MIC (μM) | Target Organisms | Mechanism |

|---|---|---|---|

| Antibacterial | 15.625 - 125 | Staphylococcus aureus, Enterococcus faecalis | Inhibition of protein synthesis |

| Anticancer | Varies by cell line | Various cancer cell lines | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.